

# Application Note: Evaluating Synergistic Effects of Antituberculosis Agent-2 Using a Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|--|--|
| Compound Name:       | Antituberculosis agent-2 |           |  |  |  |  |  |
| Cat. No.:            | B15141665                | Get Quote |  |  |  |  |  |

#### Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. Combination therapy is a cornerstone of tuberculosis treatment, and identifying novel synergistic drug interactions is crucial for developing more effective and shorter treatment regimens. Synergistic interactions can increase drug efficacy, reduce required dosages, minimize toxicity, and prevent the development of drug resistance. The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.[1] This application note provides a detailed protocol for utilizing a checkerboard microdilution assay to evaluate the synergistic potential of a novel compound, "Antituberculosis agent-2" (AT-2), in combination with the first-line anti-TB drug Isoniazid (INH).

#### Principle of the Method

The checkerboard method involves testing various concentrations of two drugs, both individually and in combination, against a standardized inoculum of M. tuberculosis. The assay is typically performed in a 96-well microtiter plate where concentrations of Drug A are serially diluted along the y-axis and concentrations of Drug B are serially diluted along the x-axis. This creates a matrix of unique drug concentration combinations.



The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is the ratio of the Minimum Inhibitory Concentration (MIC) of a drug in combination to its MIC when used alone.[2][3][4] The FIC Index (FICI) is the sum of the FICs for both drugs.[2][5][6]

FIC Index (FICI) Calculation:

FICI = FIC of Drug A + FIC of Drug B

#### Where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI value is used to classify the drug interaction as follows:

• Synergy: FICI ≤ 0.5

• Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

## **Experimental Protocol**

Materials and Reagents

- Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates)
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
- Antituberculosis agent-2 (AT-2), stock solution of known concentration
- · Isoniazid (INH), stock solution of known concentration
- Sterile 96-well flat-bottom microtiter plates
- Resazurin sodium salt solution (0.02% w/v in sterile water) or other growth indicator

## Methodological & Application





- Sterile multichannel pipettes, pipette tips, and reagent reservoirs
- Class II Biological Safety Cabinet
- Humidified incubator at 37°C

#### Procedure

- Preparation of Mtb Inoculum: a. Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD<sub>600</sub> of 0.4-0.6). b. Adjust the culture turbidity with fresh 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. c. Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 7.5 x 10<sup>6</sup> CFU/mL.
- Drug Dilution and Plate Setup: a. The checkerboard assay requires determining the MIC of each drug individually first. This is typically done using a standard broth microdilution method. b. For the checkerboard plate, prepare serial dilutions of both AT-2 and INH. c. In a 96-well plate, add 50 μL of 7H9 broth to all wells except for the first row and first column. d. Prepare 2X the final desired concentrations of each drug. e. Drug A (AT-2): Add 100 μL of the highest concentration of AT-2 to the first well of each column (e.g., A1-H1). Perform serial dilutions by transferring 50 μL from this well down each column. f. Drug B (INH): Add 50 μL of serially diluted INH concentrations across the rows. This will result in a matrix of combinations. g. Include control wells: a row with AT-2 only, a column with INH only, and a well with no drugs (growth control).
- Inoculation: a. Add 100 μL of the prepared Mtb inoculum to each well, bringing the final volume to 200 μL. This dilutes the drug concentrations to their final 1X strength.
- Incubation: a. Seal the plates with a breathable sealer or place them in a secondary container to prevent evaporation. b. Incubate the plates at 37°C in a humidified incubator for 7-14 days.
- Reading Results: a. After incubation, add 30 μL of Resazurin solution to each well and reincubate for 24-48 hours. b. A color change from blue (no growth) to pink (growth) indicates bacterial viability. c. The MIC is defined as the lowest drug concentration that prevents this color change. d. Identify the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.



## **Data Presentation and Interpretation**

The results of the checkerboard assay are used to calculate the FICI for each non-inhibitory combination. The lowest FICI value determines the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for AT-2 and Isoniazid (INH)

| AT-2<br>(μg/mL) | INH<br>(μg/mL) | MIC of<br>AT-2 in<br>Combin<br>ation | MIC of<br>INH in<br>Combin<br>ation | FIC of<br>AT-2 | FIC of<br>INH | FICI   | Interpre<br>tation |
|-----------------|----------------|--------------------------------------|-------------------------------------|----------------|---------------|--------|--------------------|
| MIC<br>Alone    | 2.0            | _                                    |                                     |                |               |        |                    |
| MIC<br>Alone    | 0.1            |                                      |                                     |                |               |        |                    |
| 0.5             | 0.0125         | 0.5                                  | 0.0125                              | 0.25           | 0.125         | 0.375  | Synergy            |
| 1.0             | 0.006          | 1.0                                  | 0.006                               | 0.5            | 0.06          | 0.56   | Additive           |
| 0.25            | 0.025          | 0.25                                 | 0.025                               | 0.125          | 0.25          | 0.375  | Synergy            |
| 0.125           | 0.05           | 0.125                                | 0.05                                | 0.0625         | 0.5           | 0.5625 | Additive           |

In this example, the combination of 0.5  $\mu$ g/mL of AT-2 with 0.0125  $\mu$ g/mL of INH resulted in a synergistic interaction with an FICI of 0.375. This indicates that the combination is more effective than the individual drugs.[7][8]

## **Visualizations**





Click to download full resolution via product page





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. Fractional inhibitory concentration (FIC) index REVIVE [revive.gardp.org]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.7. Fractional Inhibitory Concentration (FIC) Index Calculation [bio-protocol.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Evaluating Synergistic Effects of Antituberculosis Agent-2 Using a Checkerboard Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141665#checkerboard-assay-for-synergistic-effects-with-antituberculosis-agent-2]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com